2-Methoxy-4-methyl-3-nitropyridine
Overview
Description
2-Methoxy-4-methyl-3-nitropyridine is a compound of interest in various chemical research areas. It is synthesized and analyzed for its unique molecular structure, chemical reactions, and properties.
Synthesis Analysis
- Synthesis of Related Compounds: Research on compounds related to 2-Methoxy-4-methyl-3-nitropyridine, like 2-Amino-6-methoxy-3-nitropyridine, reveals that these can be synthesized from dichloropyridine derivatives through processes such as substitution, nitration, and ammoniation (Song Guo-qiang, 2008).
Molecular Structure Analysis
- X-Ray and Spectroscopic Analysis: The molecular structure of related nitropyridine compounds has been analyzed using X-ray and spectroscopic methods, providing insights into their structural features and optical properties (Marijana Jukić et al., 2010).
Chemical Reactions and Properties
- Nitration Reactions: Studies on nitration reactions of compounds like 2-methoxy-3-hydroxypyridine, which are structurally similar to 2-Methoxy-4-methyl-3-nitropyridine, show specific patterns in nitro group positioning (L. D. Smirnov et al., 1971).
Physical Properties Analysis
- Vibrational Spectroscopic Studies: The physical properties, such as vibrational aspects of related nitropyridine molecules, have been investigated using techniques like FT-IR and Raman spectroscopy, providing insights into their molecular stability and bond strength (M. Karnan et al., 2012).
Chemical Properties Analysis
- Molecular Electrostatic Potential Surface: The chemical properties, including the molecular electrostatic potential surface of nitropyridine derivatives, have been studied to understand charge distribution and chemical reactivity (V. Balachandran et al., 2012).
Scientific Research Applications
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Synthesis and Reactions of Nitropyridines
- Field : Organic Chemistry
- Application : Nitropyridines are used in the synthesis of various organic compounds .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
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Preparation of 4-Methyl-3-nitropyridine
- Field : Organic Synthesis
- Application : 4-Methyl-3-nitropyridine is used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .
- Method : The preparation of 4-Methyl-3-nitropyridine involves the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate .
- Results : The product is 4-Methyl-3-nitropyridine, which can be used in further reactions .
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Synthesis of Imidazo[4,5-c]pyridines
- Field : Organic Chemistry
- Application : Imidazo[4,5-c]pyridines have been synthesized from 4-aminopyridine .
- Method : The reaction of 4-aminopyridine with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Results : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
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Synthesis of 2-Substituted-5-Nitropyridines
- Field : Organic Chemistry
- Application : A series of 2-substituted-5-nitropyridines has been synthesized from 5-nitropyridine-2-sulfonic acid .
- Method : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
- Results : High regioselectivities and yields have been obtained to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
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Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
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Vicarious Substitution Method
- Field : Organic Chemistry
- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method .
- Method : The reaction of 3-nitropyridine with ammonia and amines in an organic solvent gives the substituted nitropyridines .
- Results : High regioselectivities and yields have been obtained to afford a series of 4-substitified-2-alkylamino-5-nitropyridines .
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Oxidative Substitution Method
- Field : Organic Chemistry
- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the oxidative substitution method .
- Method : The reaction of 3-nitropyridine with ammonia and amines in the presence of an oxidizing agent gives the substituted nitropyridines .
- Results : High regioselectivities and yields have been obtained to afford a series of 4-substitified-2-alkylamino-5-nitropyridines .
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDKUHZYJCOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450785 | |
Record name | 2-methoxy-3-nitro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-3-nitropyridine | |
CAS RN |
160590-36-3 | |
Record name | 2-methoxy-3-nitro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160590-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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